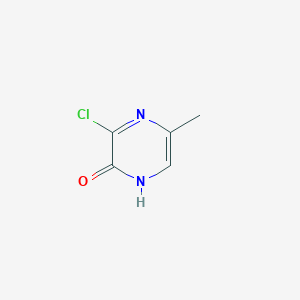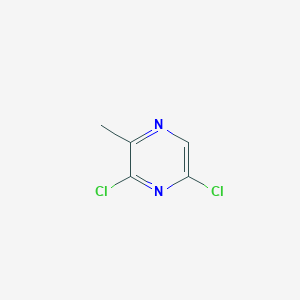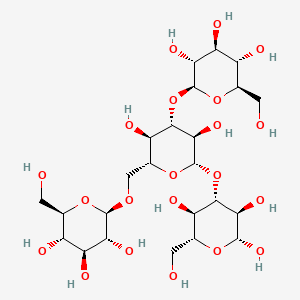
Sizofiran
Descripción general
Descripción
Sizofiran, also known as Schizophyllan or SPG, is a beta-D-glucan obtained from the Aphyllophoral fungus Schizophyllum commune . It is used as an immunoadjuvant in the treatment of neoplasms, especially tumors found in the stomach . Sizofiran has been used in trials studying the treatment of Cervical Cancer .
Molecular Structure Analysis
Sizofiran is a β-1,3 beta-glucan with β-1,6 branching . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .Chemical Reactions Analysis
Sizofiran has been studied for its potential as an eIF4E inhibitor, a protein involved in the development of various cancers . Molecular docking studies found Sizofiran to have the most affinity eIF4E binding energy out of 93 phytochemicals, 5 current drugs, and 4 known inhibitors .Physical And Chemical Properties Analysis
Sizofiran is a neutral extracellular polysaccharide . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .Aplicaciones Científicas De Investigación
Immunomodulatory Effects in Cancer Treatment
Sizofiran has been studied for its immunomodulatory effects in cancer treatment, particularly in enhancing the immunofunction of regional lymph nodes in patients with cervical and gastric cancer. Shimizu et al. (2010) found that sizofiran augmented interleukin-2 (IL-2) production in regional lymph nodes, which was accompanied by an increase in cells stained with anti-Leu-3a and IL-2 receptor in patients with cervical cancer (Shimizu, Hasumi, & Masubuchi, 2010). Fujimoto et al. (1991) observed that in patients with curatively resected gastric cancer, the survival probability and recurrence rates were better in sizofiran-administered patients compared to controls, indicating sizofiran's potential as a biological response modifier in cancer treatment (Fujimoto et al., 1991).
Enhancement of Radiotherapy Efficacy
The combination of sizofiran with radiotherapy has been shown to improve clinical outcomes in patients with cervical cancer. A randomized controlled study conducted by Noda et al. (1992) revealed that the combination led to higher complete response rates and a more rapid recovery from decreased lymphocyte counts due to radiotherapy, suggesting sizofiran's role in enhancing the efficacy of radiotherapy (Noda et al., 1992).
Protective Effects Against Chemotherapy and Radiotherapy-Induced Damage
Sizofiran has been found to exhibit protective effects against the damage induced by chemotherapy and radiotherapy. Yang et al. (1993) reported that sizofiran inhibited sister chromatid exchanges (SCEs) in the bone marrow cells of mice treated with various anticancer agents or irradiation, indicating its potential role in preventing chromosomal damage induced by cancer treatment (Yang, Tsuchiya, Arika, & Hosokawa, 1993).
Activation of Peritoneal Macrophages in Gynecological Malignancies
Chen and Hasumi (1993) explored the influence of sizofiran combined with recombinant interferon-γ on the biological activities of peritoneal macrophages in patients with gynecological malignancies. Their findings suggest that sizofiran, along with interferon-γ, could enhance the number of peritoneal macrophages and the production of cytokines, potentially offering a therapeutic approach to prevent the recurrence of gynecological malignancies, including ovarian cancer (Chen & Hasumi, 1993).
Safety and Hazards
Direcciones Futuras
Designed Sizofiran-related compounds showed better activity than the current drugs such as Camptosar, Sorafenib, Regorafenib, Doxorubicin, and Kenpaullone, indicating strong potential to suppress CRC progression by targeting eIF4E . This research aims to significantly aid development of improved eIF4E-targeting drugs for cancer treatment .
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22-,23+,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLRUYAYXDIFW-RWKIJVEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238184 | |
| Record name | Sizofiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
CAS RN |
9050-67-3 | |
| Record name | Sizofiran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sizofiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



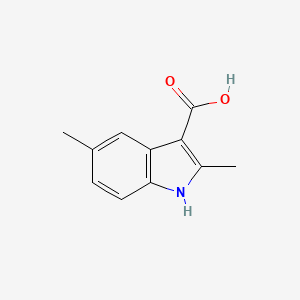
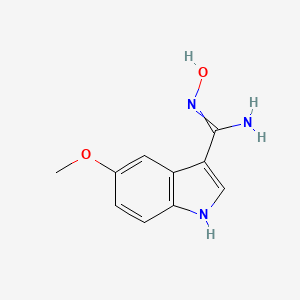
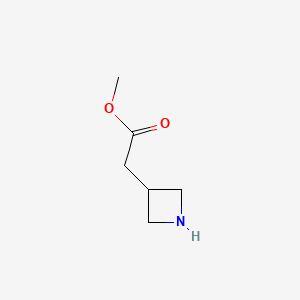
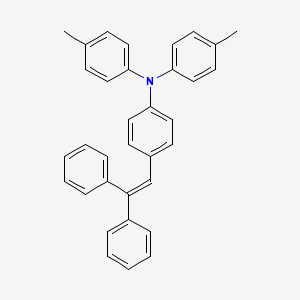
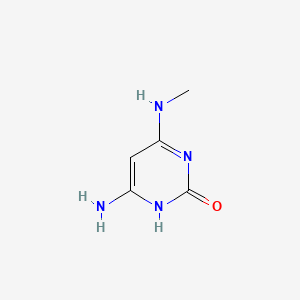

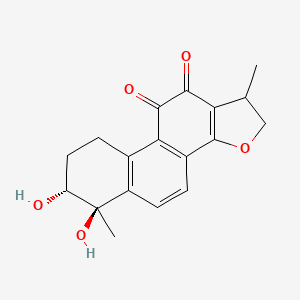
![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)
